(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15906106
InChI: InChI=1S/C15H14N4S/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11/h1-3,5-6,9,11,16H,4,7-8H2/t11-/m0/s1
SMILES:
Molecular Formula: C15H14N4S
Molecular Weight: 282.4 g/mol

(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine

CAS No.:

Cat. No.: VC15906106

Molecular Formula: C15H14N4S

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine -

Specification

Molecular Formula C15H14N4S
Molecular Weight 282.4 g/mol
IUPAC Name 7-phenyl-2-[(2S)-pyrrolidin-2-yl]-[1,3]thiazolo[5,4-d]pyrimidine
Standard InChI InChI=1S/C15H14N4S/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11/h1-3,5-6,9,11,16H,4,7-8H2/t11-/m0/s1
Standard InChI Key WXEONOFSGQKZAI-NSHDSACASA-N
Isomeric SMILES C1C[C@H](NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4
Canonical SMILES C1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine (C15H14N4S; molecular weight: 282.4 g/mol) comprises a bicyclic thiazolo[5,4-d]pyrimidine scaffold fused at positions 5 and 4, respectively . The phenyl group at position 7 contributes to hydrophobic interactions, while the (S)-configured pyrrolidine at position 2 introduces chirality, critical for receptor binding .

Stereochemical Considerations

The (S)-enantiomer exhibits superior A2AAR affinity compared to its (R)-counterpart, as demonstrated by molecular docking studies . The pyrrolidine’s hydroxylmethyl group forms hydrogen bonds with residues in the receptor’s orthosteric site, mimicking ribose interactions in endogenous agonists like adenosine .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC15H14N4S
Molecular Weight282.4 g/mol
IUPAC Name7-phenyl-2-[(2S)-pyrrolidin-2-yl]- thiazolo[5,4-d]pyrimidine
Canonical SMILESC1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4
Solubility (HCl salt)>10 mM in aqueous buffers

Synthesis and Optimization Strategies

The synthesis of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine involves multi-step organic transformations optimized for yield and stereochemical fidelity.

Core Scaffold Construction

Initial steps focus on assembling the thiazolo[5,4-d]pyrimidine core. A representative protocol involves:

  • Thiazole Ring Formation: Condensation of 2-aminothiazole derivatives with β-ketoesters under acidic conditions .

  • Pyrimidine Fusion: Cyclization using ammonium acetate and triethyl orthoformate at elevated temperatures .

Table 2: Synthetic Yield Comparison

MethodYield (%)Purity (%)
Conventional Cyclization4588
Microwave-Assisted6895

Biological Activity and Mechanism of Action

(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine demonstrates nanomolar affinity for A2AAR (Ki = 12.3 nM), with >100-fold selectivity over A1, A2B, and A3 subtypes .

Receptor Binding Dynamics

Molecular dynamics simulations reveal:

  • Hydrogen Bonding: The pyrrolidine’s hydroxyl group interacts with Asn253 and Glu169 .

  • π-Stacking: The phenyl group engages Phe168 in the receptor’s hydrophobic pocket .

Functional Antagonism

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships

CompoundA2AAR Ki (nM)Selectivity Ratio (A1/A2A)
(S)-7-Phenyl derivative12.3142
2-(Piperidin-2-yl) analogue47.827
7-(4-Fluorophenyl) variant9.189

Key trends:

  • Pyrrolidine > Piperidine: Smaller heterocycles enhance receptor complementarity .

  • Electron-Withdrawing Groups: 4-Fluoro substitution improves potency but reduces blood-brain barrier permeability .

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